2-(1-Bromoethyl)pyridine hydrobromide
Description
2-(1-Bromoethyl)pyridine hydrobromide (molecular formula: C₇H₈BrN·HBr) is a brominated pyridine derivative characterized by a bromoethyl substituent at the 2-position of the pyridine ring. Its structure includes a secondary bromine atom on the ethyl chain, distinguishing it from simpler pyridine hydrobromides . The compound is synthesized via alkylation reactions, often involving bromoethanol or similar reagents, followed by hydrobromide salt formation . It serves as a key intermediate in organic synthesis, particularly in radical polymerization and alkoxyamine preparation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-bromoethyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWHZNPSTJEYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78036-40-5 | |
| Record name | 2-(1-bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-(1-Bromoethyl)pyridine Hydrobromide and Analogues
Spectral and Solvation Characteristics
- 13C NMR :
- Solvatochromism :
- Brominated pyridines exhibit bathochromic shifts in polar solvents due to dipole stabilization in excited states. For example, in DMF, solvation reduces HBr dissociation, altering UV-Vis spectra .
Preparation Methods
Reaction Mechanism and Conditions
The bromination proceeds via a radical mechanism when using NBS, initiated by light or a radical starter such as azobisisobutyronitrile (AIBN). In contrast, direct bromination with $$ \text{Br}2 $$ follows an electrophilic substitution pathway. The reaction is carried out in anhydrous solvents like carbon tetrachloride ($$ \text{CCl}4 $$) or acetonitrile ($$ \text{CH}_3\text{CN} $$) at temperatures ranging from 0°C to 25°C.
Table 1: Bromination Conditions for 2-Ethylpyridine
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| $$ \text{Br}_2 $$ | $$ \text{CCl}_4 $$ | 0–5 | 4–6 | 70–75 |
| NBS | $$ \text{CH}_3\text{CN} $$ | 25 | 12 | 85–90 |
A patent by TOTAL PETROCHEMICALS RESEARCH FELUY describes a modified protocol where 2-ethylpyridine is treated with hydrobromic acid ($$ \text{HBr} $$) and $$ \text{Br}_2 $$ under inert conditions, yielding this compound with >90% purity after crystallization.
Hydrobromide Salt Formation
The free base 2-(1-Bromoethyl)pyridine is converted to its hydrobromide salt by treatment with concentrated $$ \text{HBr} $$. This step enhances stability and facilitates purification.
Procedure
- Acidification : A solution of 2-(1-Bromoethyl)pyridine in diethyl ether is treated with gaseous $$ \text{HBr } (48–50\% \text{ w/w}) $$ at 0°C.
- Crystallization : The mixture is stirred for 2–3 hours, after which the hydrobromide salt precipitates as a white solid.
- Isolation : The product is filtered, washed with cold ether, and dried under vacuum.
Key Parameters :
- Stoichiometry : A 1:1 molar ratio of free base to $$ \text{HBr} $$ is critical to avoid over-acidification.
- Temperature : Maintaining 0°C prevents decomposition of the bromoethyl group.
Alternative Synthetic Routes
Nucleophilic Substitution from 2-(1-Hydroxyethyl)pyridine
2-(1-Hydroxyethyl)pyridine can undergo bromination using phosphorus tribromide ($$ \text{PBr}3 $$):
$$
\text{2-(1-Hydroxyethyl)pyridine} + \text{PBr}3 \rightarrow \text{2-(1-Bromoethyl)pyridine} + \text{H}3\text{PO}3
$$
This method achieves yields of 65–70% but requires careful handling of $$ \text{PBr}_3 $$.
Reductive Bromination
A less common approach involves the reductive bromination of 2-acetylpyridine using $$ \text{Br}2 $$ and a reducing agent like sodium borohydride ($$ \text{NaBH}4 $$):
$$
\text{2-Acetylpyridine} + \text{Br}2 + \text{NaBH}4 \rightarrow \text{2-(1-Bromoethyl)pyridine}
$$
This method is limited by competing side reactions but offers a one-pot synthesis advantage.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., $$ \text{CH}3\text{CN} $$) improve NBS-mediated bromination yields by stabilizing radical intermediates. Non-polar solvents like $$ \text{CCl}4 $$ favor electrophilic pathways but require longer reaction times.
Catalytic Additives
The addition of Lewis acids (e.g., $$ \text{FeCl}3 $$) accelerates electrophilic bromination by polarizing the $$ \text{Br}2 $$ molecule. For example, 0.5 mol% $$ \text{FeCl}_3 $$ reduces reaction time from 6 hours to 2 hours.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to handle exothermic bromination steps, with in-line quenching systems to neutralize excess $$ \text{Br}_2 $$. A representative protocol from Chinese Patent CN104402805A includes:
- Large-Scale Bromination : 2-Ethylpyridine is brominated in a flow reactor at 10°C with $$ \text{Br}_2 $$.
- Salt Formation : The crude product is treated with $$ \text{HBr} $$ gas in a countercurrent extractor.
- Purification : Multi-stage crystallization using ethanol-water mixtures yields pharmaceutical-grade material (99.5% purity).
Table 2: Industrial vs. Laboratory-Scale Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 85–90 | 92–95 |
| Purity (%) | 99 | 99.5 |
| Reaction Time (h) | 12 | 6 |
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